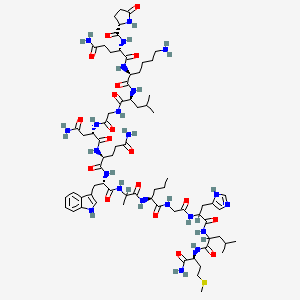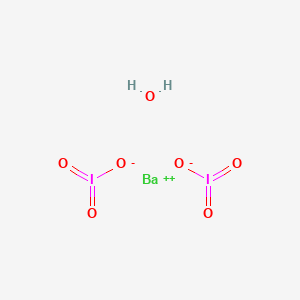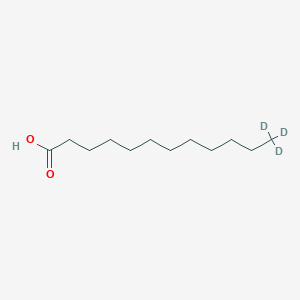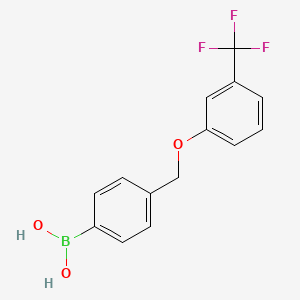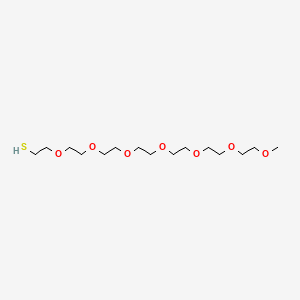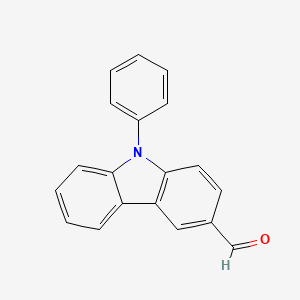
9-苯基-9H-咔唑-3-甲醛
概述
描述
9-Phenyl-9H-carbazole-3-carbaldehyde: is an organic compound with the molecular formula C19H13NO and a molecular weight of 271.32 g/mol . It is a derivative of carbazole, a heterocyclic aromatic compound, and features a phenyl group and a formyl group attached to the carbazole core. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties.
科学研究应用
Chemistry: 9-Phenyl-9H-carbazole-3-carbaldehyde is used as a building block in the synthesis of various organic compounds, including dyes, polymers, and organic semiconductors .
Biology and Medicine: Research has shown that derivatives of carbazole, including 9-Phenyl-9H-carbazole-3-carbaldehyde, exhibit biological activities such as anticancer and antimicrobial properties . These compounds are being investigated for their potential therapeutic applications.
Industry: In the field of materials science, 9-Phenyl-9H-carbazole-3-carbaldehyde is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties .
生化分析
Biochemical Properties
9-Phenyl-9H-carbazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes that are crucial for cellular redox balance, thereby affecting the overall oxidative state of the cell . Additionally, 9-Phenyl-9H-carbazole-3-carbaldehyde can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that can alter protein function and stability .
Cellular Effects
The effects of 9-Phenyl-9H-carbazole-3-carbaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 9-Phenyl-9H-carbazole-3-carbaldehyde can induce apoptosis in cancer cells by activating the p53 pathway, a critical tumor suppressor pathway . This activation leads to increased expression of pro-apoptotic genes and subsequent cell death. Furthermore, 9-Phenyl-9H-carbazole-3-carbaldehyde has been reported to disrupt mitochondrial function, leading to altered cellular energy metabolism and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 9-Phenyl-9H-carbazole-3-carbaldehyde exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the target molecule . For example, 9-Phenyl-9H-carbazole-3-carbaldehyde has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 9-Phenyl-9H-carbazole-3-carbaldehyde in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. In vitro studies have shown that the stability of 9-Phenyl-9H-carbazole-3-carbaldehyde is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to 9-Phenyl-9H-carbazole-3-carbaldehyde has been associated with sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-carbazole-3-carbaldehyde typically involves the formylation of 9-phenylcarbazole. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction proceeds as follows:
- Dissolve 9-phenylcarbazole in DMF.
- Add POCl3 dropwise to the solution while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for 9-Phenyl-9H-carbazole-3-carbaldehyde are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure product quality.
化学反应分析
Types of Reactions: 9-Phenyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration or Br2 in acetic acid for bromination.
Major Products Formed:
Oxidation: 9-Phenyl-9H-carbazole-3-carboxylic acid.
Reduction: 9-Phenyl-9H-carbazole-3-methanol.
Substitution: 3-Nitro-9-phenyl-9H-carbazole or 3-Bromo-9-phenyl-9H-carbazole.
作用机制
The mechanism of action of 9-Phenyl-9H-carbazole-3-carbaldehyde in biological systems involves its interaction with cellular targets, leading to various biological effects. For instance, carbazole derivatives have been shown to induce apoptosis in cancer cells by activating the p53 pathway, which regulates cell cycle and apoptosis . The formyl group in 9-Phenyl-9H-carbazole-3-carbaldehyde can also participate in reactions with nucleophiles, contributing to its biological activity.
相似化合物的比较
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- 9-Phenylcarbazole
- 3-Formylcarbazole
Comparison: Compared to other carbazole derivatives, 9-Phenyl-9H-carbazole-3-carbaldehyde is unique due to the presence of both a phenyl group and a formyl group, which enhance its electronic properties and reactivity . This makes it particularly useful in the synthesis of advanced materials and in biological research.
属性
IUPAC Name |
9-phenylcarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPJDBJBKAFUEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594320 | |
| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87220-68-6 | |
| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Phenyl-9H-carbazole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
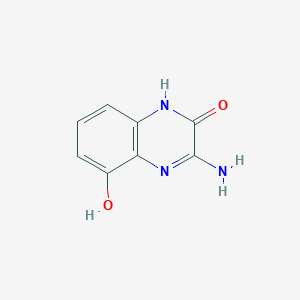
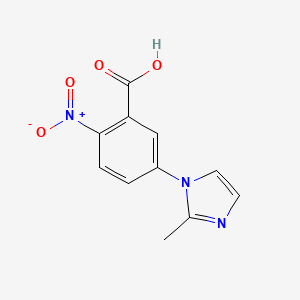
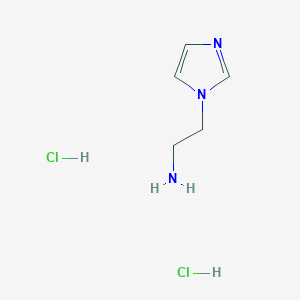

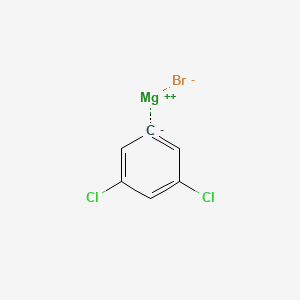
![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)
![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)
